4-(2-Fluoro-4-methoxyphenyl)-3-methylbenzoic acid, 95%
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Overview
Description
4-(2-Fluoro-4-methoxyphenyl)-3-methylbenzoic acid, 95% (FMMB) is a synthetic compound that has been used in various scientific research applications. It has a wide array of biochemical and physiological effects, and has been used in laboratory experiments to study the effects of various compounds on biological systems.
Scientific Research Applications
4-(2-Fluoro-4-methoxyphenyl)-3-methylbenzoic acid, 95% has been used in a number of scientific research applications, such as in the study of drug metabolism and drug-drug interactions. It has also been used in drug-target identification, drug design and development, and in the study of enzyme-substrate interactions. In addition, 4-(2-Fluoro-4-methoxyphenyl)-3-methylbenzoic acid, 95% has been used to study the effects of various compounds on biological systems, such as in the study of the effects of drugs on cell growth and differentiation.
Mechanism of Action
4-(2-Fluoro-4-methoxyphenyl)-3-methylbenzoic acid, 95% acts as an inhibitor of cytochrome P450 (CYP) enzymes, which are enzymes that are involved in the metabolism of drugs. It binds to the active site of the enzyme, preventing the enzyme from binding to and metabolizing the drug. This inhibition of CYP enzymes can be used to study the effects of various drugs on biological systems, as well as to study the effects of drug-drug interactions.
Biochemical and Physiological Effects
4-(2-Fluoro-4-methoxyphenyl)-3-methylbenzoic acid, 95% has been shown to have a number of biochemical and physiological effects, such as the inhibition of CYP enzymes, inhibition of the enzyme monoamine oxidase (MAO), and inhibition of the enzyme acetylcholinesterase (AChE). In addition, 4-(2-Fluoro-4-methoxyphenyl)-3-methylbenzoic acid, 95% has been shown to have anti-inflammatory, anti-tumor, and antifungal effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-(2-Fluoro-4-methoxyphenyl)-3-methylbenzoic acid, 95% in laboratory experiments is that it is a relatively inexpensive compound that is easy to synthesize and purify. In addition, it is a potent inhibitor of CYP enzymes, making it a useful tool for studying the effects of drugs on biological systems. However, one of the limitations of using 4-(2-Fluoro-4-methoxyphenyl)-3-methylbenzoic acid, 95% in laboratory experiments is that it is not very stable, and thus can be difficult to store and handle.
Future Directions
There are a number of potential future directions for the use of 4-(2-Fluoro-4-methoxyphenyl)-3-methylbenzoic acid, 95% in scientific research. These include further study of the biochemical and physiological effects of 4-(2-Fluoro-4-methoxyphenyl)-3-methylbenzoic acid, 95%, development of more efficient synthesis and purification methods, and exploration of new applications for 4-(2-Fluoro-4-methoxyphenyl)-3-methylbenzoic acid, 95% in drug design and development. Additionally, further research into the mechanism of action of 4-(2-Fluoro-4-methoxyphenyl)-3-methylbenzoic acid, 95% could lead to the development of more effective inhibitors of CYP enzymes, as well as the development of new drugs that are able to target specific enzymes. Finally, further research into the effects of 4-(2-Fluoro-4-methoxyphenyl)-3-methylbenzoic acid, 95% on cell growth and differentiation could lead to the development of new drugs that are able to target specific cell types.
Synthesis Methods
4-(2-Fluoro-4-methoxyphenyl)-3-methylbenzoic acid, 95% is synthesized from 4-methoxybenzoic acid, an acid found in some plants, by reacting it with 2-fluoro-4-methoxyphenylmagnesium bromide. The reaction produces the desired 4-(2-Fluoro-4-methoxyphenyl)-3-methylbenzoic acid, 95% in 95% purity. The reaction is carried out in anhydrous acetonitrile, and the product is purified by column chromatography.
properties
IUPAC Name |
4-(2-fluoro-4-methoxyphenyl)-3-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3/c1-9-7-10(15(17)18)3-5-12(9)13-6-4-11(19-2)8-14(13)16/h3-8H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMPWRJRCYDKJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=C(C=C(C=C2)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10690097 |
Source
|
Record name | 2'-Fluoro-4'-methoxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10690097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261998-11-1 |
Source
|
Record name | 2'-Fluoro-4'-methoxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10690097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.